Isoetianic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isobutyric acid is an organosulfur compound containing an alkyl sulfonic acid located beta to a hydroxy group . It is a carboxylic acid with structural formula (CH3)2CHCOOH . It is an isomer of butyric acid and is classified as a short-chain fatty acid .

Synthesis Analysis

Isobutyric acid can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene . It can also be prepared by the high-pressure hydrocarboxylation (Koch reaction) from propylene . The chemical synthesis of isobutyric acid includes acid-catalyzed Koch carbonylation of propylene . Propylene is produced by cracking large hydrocarbon molecules, such as petroleum and natural gases .

Molecular Structure Analysis

The molecular formula of Isobutyric acid is C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da .

Chemical Reactions Analysis

Isobutyric acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . When heated with a chromic acid solution it is oxidized to acetone . Alkaline potassium permanganate oxidizes it to α-hydroxyisobutyric acid .

Physical And Chemical Properties Analysis

Isobutyric acid is a colorless liquid with a somewhat unpleasant odor . It is soluble in water and organic solvents . The density of Isobutyric acid is 0.9697 g/cm3 at 0 °C . It has a melting point of −47 °C and a boiling point of 155 °C .

Safety And Hazards

Direcciones Futuras

Microbially produced VFAs (acetic acid, propionic acid, butyric acid, isobutyric acid, and isovaleric acid) can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . There is a need to use metabolic engineering, systematic biology, evolutionary engineering, and bioinformatics to discover VFA biosynthesis routes since the pathways for isobutyric acid and isovaleric acids are still not well understood .

Propiedades

Número CAS |

38775-99-4 |

|---|---|

Nombre del producto |

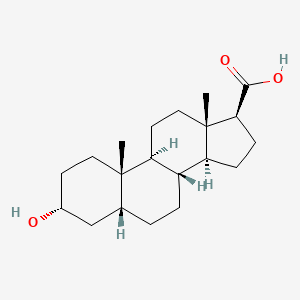

Isoetianic acid |

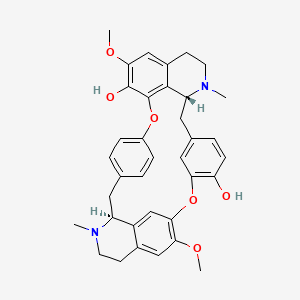

Fórmula molecular |

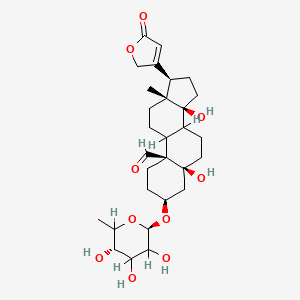

C20H32O3 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h12-17,21H,3-11H2,1-2H3,(H,22,23)/t12-,13-,14+,15+,16+,17-,19+,20+/m1/s1 |

Clave InChI |

KAYYIYDHRSEWHR-VBBBUPHZSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

Sinónimos |

3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid 3 alpha-hydroxy-5 beta-etianic acid 3-hydroxyetianic acid isoetianic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.